Cas no 1332598-52-3 (2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride)

2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride is a chemically modified derivative of isoindoline-1,3-dione, featuring an aminobutyl side chain that enhances its reactivity and solubility in aqueous systems. The hydrochloride salt form improves stability and handling, making it suitable for synthetic applications in pharmaceutical and organic chemistry. This compound serves as a versatile intermediate, particularly in the synthesis of heterocyclic compounds and bioactive molecules, owing to its reactive primary amine group and phthalimide moiety. Its well-defined structure and consistent purity ensure reliable performance in coupling reactions and as a building block for more complex molecular architectures. The product is typically supplied with high analytical purity for precision in research and industrial processes.
2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride structure
1332598-52-3 structure
Product Name:2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride
CAS No:1332598-52-3
MF:C12H15ClN2O2
MW:254.712702035904
CID:2093616
PubChem ID:86346279
Update Time:2025-05-20

2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride
    • SB65020
    • 1332598-52-3
    • 1H-Isoindole-1,3(2H)-dione, 2-(3-aminobutyl)-, hydrochloride (1:1)
    • 2-(3-Aminobutyl)isoindoline-1,3-dionehydrochloride
    • Inchi: 1S/C12H14N2O2.ClH/c1-8(13)6-7-14-11(15)9-4-2-3-5-10(9)12(14)16;/h2-5,8H,6-7,13H2,1H3;1H
    • InChI Key: BWAIFSVGBFOYJK-UHFFFAOYSA-N
    • SMILES: Cl.O=C1C2C=CC=CC=2C(N1CCC(C)N)=O

Computed Properties

  • Exact Mass: 254.0822054Da
  • Monoisotopic Mass: 254.0822054Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 279
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.4Ų

2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride Pricemore >>

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2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1332598-52-3)2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride
Order Number:A888155
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:23
Price ($):387.0
Email:sales@amadischem.com

Additional information on 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride

Introduction to 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride (CAS No. 1332598-52-3)

2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride, also known by its CAS number 1332598-52-3, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoindoline derivatives and is characterized by its unique structural features and potential biological activities. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological applications, and recent research advancements associated with this compound.

The molecular structure of 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride consists of an isoindoline core with a substituted aminobutyl group. The isoindoline moiety is a seven-membered heterocyclic ring system that is formed by the fusion of an indole and a ketone. The presence of the aminobutyl group imparts additional functional versatility to the molecule, making it a valuable scaffold for various chemical modifications and biological studies.

In terms of chemical properties, 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride is a solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Its solubility in water is limited due to the hydrophobic nature of the isoindoline core. The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.

The synthesis of 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride typically involves a multi-step process that includes the formation of the isoindoline core and subsequent functionalization with the aminobutyl group. One common synthetic route involves the reaction of phthalimide with 1,4-dibromobutane to form the brominated intermediate, followed by nucleophilic substitution with ammonia to introduce the amine functionality. The final step involves acidification to form the hydrochloride salt. This synthetic method has been optimized to achieve high yields and purity levels, making it suitable for large-scale production in both academic and industrial settings.

The biological activities of 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride have been extensively studied in recent years. One of its most notable applications is in the field of neuropharmacology, where it has shown potential as a modulator of neurotransmitter systems. Specifically, this compound has been found to interact with serotonin receptors, particularly the 5-HT2A receptor subtype. Studies have demonstrated that 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride can act as a partial agonist at this receptor, which may have implications for treating mood disorders such as depression and anxiety.

Beyond its neuropharmacological effects, 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride has also been investigated for its potential anticancer properties. Research has shown that this compound can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation. These findings suggest that 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride may have therapeutic potential as an anticancer agent, particularly for cancers that are resistant to conventional treatments.

In addition to its direct biological activities, 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride has been used as a building block for the synthesis of more complex molecules with enhanced pharmacological profiles. For example, researchers have incorporated this compound into prodrug designs that improve drug delivery and bioavailability. These prodrugs are designed to be activated under specific physiological conditions, thereby enhancing their therapeutic efficacy while minimizing side effects.

The safety profile of 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride has been evaluated in several preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations and does not cause significant adverse effects in animal models. However, further clinical trials are necessary to fully understand its safety and efficacy in human subjects.

In conclusion, 2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride (CAS No. 1332598-52-3) is a versatile compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in various medical fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1332598-52-3)2-(3-Aminobutyl)isoindoline-1,3-dione hydrochloride
A888155
Purity:99%
Quantity:1g
Price ($):387.0
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